1-(4-(1,3,4-Oxadiazol-2-yl)phenoxy)-3-morpholinopropan-2-ol
Description
1-(4-(1,3,4-Oxadiazol-2-yl)phenoxy)-3-morpholinopropan-2-ol is a chemical compound that features a 1,3,4-oxadiazole ring, a phenoxy group, and a morpholine moiety
Properties
IUPAC Name |
1-morpholin-4-yl-3-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c19-13(9-18-5-7-20-8-6-18)10-21-14-3-1-12(2-4-14)15-17-16-11-22-15/h1-4,11,13,19H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUKGAFZZSRQMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(COC2=CC=C(C=C2)C3=NN=CO3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(1,3,4-oxadiazol-2-yl)phenoxy)-3-morpholinopropan-2-ol typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the phenoxy group: The phenoxy group can be introduced through nucleophilic substitution reactions.
Introduction of the morpholine moiety: This step involves the reaction of the intermediate with morpholine under suitable conditions, such as heating in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-(1,3,4-Oxadiazol-2-yl)phenoxy)-3-morpholinopropan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The phenoxy and morpholine groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Anticancer Applications
Recent studies have demonstrated that derivatives of 1,3,4-oxadiazoles exhibit promising anticancer properties. The compound has been tested for its efficacy against several cancer cell lines:
- Mechanism of Action : The oxadiazole ring contributes to the compound's ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have shown high potency against various cancer types, including breast and CNS cancers .
-
Case Studies :
- A study reported that certain oxadiazole derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating strong antiproliferative effects .
- Another investigation highlighted a specific derivative's ability to inhibit growth in multiple cancer cell lines with over 90% inhibition rates at concentrations around .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Mechanism : The phenoxy and morpholine groups enhance the lipophilicity and membrane permeability of the compound, which may contribute to its effectiveness against bacterial strains .
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Case Studies :
- Research has shown that similar oxadiazole compounds possess antibacterial activity against Gram-positive and Gram-negative bacteria, demonstrating minimal inhibitory concentrations (MICs) below 10 µg/mL against resistant strains like E. coli and A. baumannii .
- In vitro studies indicated that these compounds could serve as potential templates for developing new antibiotics due to their favorable safety profiles and effectiveness .
Antimalarial Activity
The potential of 1-(4-(1,3,4-Oxadiazol-2-yl)phenoxy)-3-morpholinopropan-2-ol as an antimalarial agent has also been explored:
- Mechanism : The compound's action against Plasmodium falciparum involves interference with critical metabolic pathways necessary for the parasite's survival .
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Case Studies :
- A study identified several oxadiazole derivatives with selective activity against drug-resistant strains of P. falciparum, achieving IC50 values lower than 40 nM .
- Further development of these compounds showed promise in murine models, highlighting their potential as new chemotherapeutics for malaria prevention .
Summary of Findings
The applications of this compound span several therapeutic areas:
| Application | Efficacy | Mechanism |
|---|---|---|
| Anticancer | High potency against multiple cancer types | Induces apoptosis; cell cycle arrest |
| Antimicrobial | Effective against resistant bacterial strains | Disrupts bacterial membranes |
| Antimalarial | Potent against P. falciparum | Interferes with metabolic pathways |
Mechanism of Action
The mechanism of action of 1-(4-(1,3,4-oxadiazol-2-yl)phenoxy)-3-morpholinopropan-2-ol involves its interaction with specific molecular targets. The 1,3,4-oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The phenoxy and morpholine groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(4-(1,3,4-Oxadiazol-2-yl)phenoxy)-3-piperidinopropan-2-ol: Similar structure but with a piperidine ring instead of morpholine.
1-(4-(1,3,4-Oxadiazol-2-yl)phenoxy)-3-pyrrolidinopropan-2-ol: Contains a pyrrolidine ring instead of morpholine.
Uniqueness
1-(4-(1,3,4-Oxadiazol-2-yl)phenoxy)-3-morpholinopropan-2-ol is unique due to the presence of the morpholine ring, which can influence its biological activity and pharmacokinetic properties. The combination of the 1,3,4-oxadiazole ring with the phenoxy and morpholine groups provides a distinct chemical profile that may offer advantages in specific applications.
Biological Activity
1-(4-(1,3,4-Oxadiazol-2-yl)phenoxy)-3-morpholinopropan-2-ol is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The oxadiazole moiety is known for its diverse biological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article reviews the biological activity of this compound based on recent research findings, case studies, and data tables.
Chemical Structure and Properties
The compound can be described by the following IUPAC name:
- IUPAC Name : this compound
This structure includes:
- A 1,3,4-oxadiazole ring which is often associated with various biological activities.
- A morpholinopropan-2-ol backbone that may enhance its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound was evaluated against several cancer cell lines:
The results indicate that this compound exhibits significant cytotoxic effects against these cancer cell lines, suggesting its potential as an anticancer agent.
The anticancer activity of this compound may involve:
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through various pathways, including the inhibition of growth factors like EGFR and VEGF .
- Inhibition of Tubulin Polymerization : This mechanism is crucial for disrupting cancer cell division and proliferation .
Antimicrobial Activity
In addition to its anticancer properties, the compound's oxadiazole structure has been associated with antimicrobial effects. Preliminary studies suggest that oxadiazole derivatives can inhibit the growth of various bacteria and fungi . Further investigations are needed to quantify these effects specifically for this compound.
Case Studies
One notable study involved the synthesis and biological evaluation of several oxadiazole derivatives, including our compound. The results indicated that compounds with similar structures exhibited enhanced activity against multiple cancer types while maintaining low toxicity profiles in preliminary toxicity assays using Daphnia magna as a model organism .
Toxicity Profile
The toxicity assessment of this compound revealed a low degree of toxic risks during in vitro testing. The predictive studies indicated minimal adverse effects on normal cell lines compared to cancerous ones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
